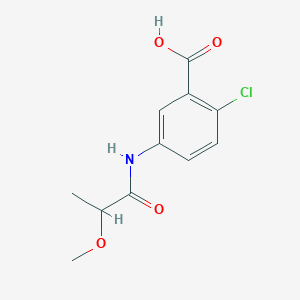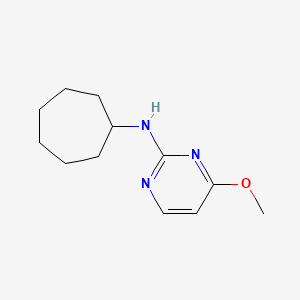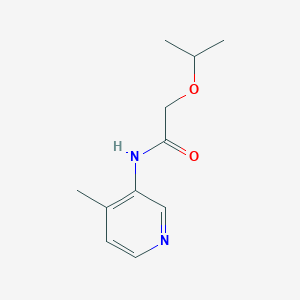
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug in the treatment of various diseases. This compound is also known as CMPD101 and has been studied for its potential use in cancer therapy, inflammation, and pain management. In
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to target the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells. By inhibiting this pathway, 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-angiogenic properties, which can prevent the growth of blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid for lab experiments is its specificity for certain enzymes and signaling pathways. This can make it a valuable tool for studying the mechanisms of cancer growth and inflammation. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid. One area of research is the development of more potent and selective compounds based on the structure of this compound. Another area of research is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
In conclusion, 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid is a chemical compound that has shown promise in scientific research for its potential use in cancer therapy, inflammation, and pain management. Its synthesis method has been optimized to produce high yields of pure compound. The mechanism of action involves the inhibition of specific enzymes and signaling pathways. It has been shown to have a variety of biochemical and physiological effects, with advantages and limitations for lab experiments. There are several future directions for research on this compound, which could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropanoic anhydride in the presence of a base. The resulting compound is then reduced to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid has been extensively studied for its potential use in cancer therapy. Research has shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
2-chloro-5-(2-methoxypropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(17-2)10(14)13-7-3-4-9(12)8(5-7)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUIGSIYUKMHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)




![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)

![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)
![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)

